N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the piperidine ring and the pyridazine core in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated pyridazine intermediate.
Final Coupling Reaction: The final step involves coupling the 2-chloro-4-methylphenyl group with the pyridazine-piperidine intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the phenyl ring.
Reduction: Reduction reactions could target the pyridazine ring or the carbonyl group, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a pyridazine core can interact with various enzymes, receptors, or ion channels. The piperidine ring may enhance binding affinity and selectivity towards these targets. Detailed studies, such as molecular docking and in vitro assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-4-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide: can be compared with other pyridazine derivatives, such as:
Uniqueness
The unique combination of the 2-chloro-4-methylphenyl group and the piperidine ring in the structure of this compound may confer distinct pharmacological properties, such as enhanced potency or selectivity, compared to other similar compounds.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-5-6-14(13(18)11-12)19-17(23)15-7-8-16(21-20-15)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBFKPFROXITQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN=C(C=C2)N3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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